molecular formula C18H19FN2O B5509399 N'-(4-tert-butylbenzylidene)-3-fluorobenzohydrazide

N'-(4-tert-butylbenzylidene)-3-fluorobenzohydrazide

Cat. No. B5509399
M. Wt: 298.4 g/mol
InChI Key: URGURNRGRDMWSL-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N'-(4-tert-butylbenzylidene)-3-fluorobenzohydrazide-related compounds often involves condensation reactions between carbamimide and 3-fluorobenzoic acid in the presence of catalysts or activators under specific conditions. For example, compounds with similar structures have been synthesized by reacting 4-fluorobenzaldehyde with 2-(1H-1,2,4-triazole-1-yl) acetohydrazide, indicating a general approach to synthesizing this compound might involve similar condensation reactions (Wei-hua et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to this compound reveals complex interactions and structural features. For instance, X-ray diffraction studies provide insights into the molecular geometry, highlighting the importance of intermolecular hydrogen bonding and aromatic π–π stacking interactions in stabilizing the crystal structure. These studies underscore the compound's potential for forming stable crystalline structures necessary for its biological and chemical applications (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving this compound and its analogs typically include interactions with various metal ions to form complexes. These complexes have been studied for their catalytic properties, such as the oxidation of olefins, indicating the compound's ability to participate in and facilitate chemical transformations. The presence of the fluorobenzohydrazide moiety contributes to the compound's reactivity and its potential as a ligand in coordination chemistry (Huanyu et al., 2020).

Physical Properties Analysis

The physical properties of this compound-related compounds, such as solubility, melting point, and crystal structure, are crucial for their application. These properties are influenced by the compound's molecular structure, particularly the presence of tert-butyl and fluorine groups, which affect its solubility and stability. Studies on similar compounds have shown that modifications to the N-substituted polybenzimidazoles can significantly impact their physical properties, suggesting similar effects could be observed in this compound (Kumbharkar & Kharul, 2009).

Scientific Research Applications

Biological Activities

  • Schiff base compounds, including derivatives of N'-substituted benzohydrazide, have been studied for their extensive biological activities. These compounds exhibit significant antibacterial, antifungal, antioxidant, and cytotoxic activities. Their interaction with DNA suggests potential applications in molecular biology and pharmacology (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Catalytic Properties

  • Oxidovanadium(V) and dioxidomolybdenum(VI) complexes of related compounds like N'-(3,5-Dichloro-2-hydroxybenzylidene)-4-fluorobenzohydrazide have been synthesized and characterized. These complexes are studied for their catalytic oxidation properties on olefins, indicating their potential use in chemical synthesis and industrial applications (Liu et al., 2020).

Material Science Applications

  • N-substituted polybenzimidazoles, including 4-tert-butylbenzyl derivatives, have been synthesized and evaluated for their physical properties. These materials show improved solvent solubility and potential for gas separation due to their unique permeability characteristics (Kumbharkar & Kharul, 2009).

Antitumor and Antimicrobial Activities

  • A series of compounds, including 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone derivatives, have shown inhibitory effects on the growth of A549 lung cancer cells. One particular compound demonstrated a high growth inhibitory effect and induced apoptosis in these cancer cells (Zheng et al., 2009).

Pharmaceutical Research

  • Schiff base derivatives have been explored for their potent antioxidant activity. Their ability to undergo tautomerization significantly influences their antioxidant power, making them potential candidates for drug development and pharmacological studies (Ardjani & Mekelleche, 2017).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “N’-(4-tert-butylbenzylidene)-3-fluorobenzohydrazide” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future research directions for this compound would likely depend on its intended use or biological activity. Potential areas of interest could include exploring its reactivity, studying its potential biological activity, or developing new synthetic routes .

properties

IUPAC Name

N-[(E)-(4-tert-butylphenyl)methylideneamino]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c1-18(2,3)15-9-7-13(8-10-15)12-20-21-17(22)14-5-4-6-16(19)11-14/h4-12H,1-3H3,(H,21,22)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGURNRGRDMWSL-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.